molecular formula C8H14F3NO3 B1373542 tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate CAS No. 1219606-48-0

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Cat. No. B1373542
CAS RN: 1219606-48-0
M. Wt: 229.2 g/mol
InChI Key: NCSJLZBMIHPPLI-UHFFFAOYSA-N
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Description

“tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate” is a chemical compound with the molecular formula C8H14F3NO3 . It is used as a reagent in the preparation of some selected isoxazoline derivatives used in the controlling of invertebrate pests .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate” is represented by the molecular formula C8H14F3NO3 . The exact structure would require more specific data such as NMR or X-ray crystallography results.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 229.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

Discovery of Bioactives

The trifluoromethyl groups in tert-butyl carbamates can significantly alter the physicochemical properties of molecules, making them valuable in the discovery of bioactive compounds. The introduction of trifluoromethyl groups can increase the hydrophilicity of a compound, which is beneficial for drug solubility and bioavailability . This modification can lead to the discovery of new medicines with improved pharmacokinetic profiles.

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group’s high lipophilicity often limits its utility due to pharmacokinetic challenges such as low solubility and increased metabolism. However, the incorporation of trifluoromethyl groups into the tert-butyl motif can decrease its lipophilicity, potentially making it more widely applicable in drug development .

Peptide Synthesis

tert-Butyl carbamates: are used in the synthesis of peptides, including dipeptides. They serve as protected intermediates that can be deprotected after peptide bond formation. This is crucial for synthesizing peptides with the correct sequence and functional groups .

Synthesis of N-Boc-Protected Anilines

This compound is utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. The Boc group serves as a protective group that can be removed under mild acidic conditions, which is essential for further synthetic transformations .

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl carbamates: are also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are important scaffolds in pharmaceuticals and agrochemicals .

Ionic Liquid Formation

The compound can be used to create ionic liquids derived from tert-butyloxycarbonyl-protected amino acids. These ionic liquids have applications in organic synthesis and can act as solvents or reagents in various chemical reactions .

Conformational Analysis

The introduction of trifluoromethyl groups into tert-butyl carbamates allows for conformational analysis of molecules. This analysis is vital for understanding the three-dimensional structure of molecules and their interactions with biological targets .

Metabolism Studies

Modifying the tert-butyl group with trifluoromethyl groups can impact the metabolism of compounds. Studying these modifications can provide insights into how drugs are metabolized in the body, leading to the design of compounds with better metabolic stability .

Safety and Hazards

While specific safety and hazard data for “tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate” is not available in the searched resources, general precautions should be taken while handling it, such as avoiding skin and eye contact, and not inhaling or ingesting the compound .

Mechanism of Action

Mode of Action

The compound contains a trifluoromethyl group, which is known to enhance the electrostatic interactions with its targets due to the polarization of the c−h bonds by the electronegativity of their geminal fluorine .

Biochemical Pathways

It is known that similar compounds can be used in the synthesis of isoxazoline derivatives, which are used in the control of invertebrate pests .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8 °C , suggesting that temperature can affect its stability. Other environmental factors such as pH and the presence of other chemicals may also influence its action and efficacy.

properties

IUPAC Name

tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJLZBMIHPPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676951
Record name tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

CAS RN

1219606-48-0
Record name tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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